molecular formula C10H11NO5 B13550762 Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate

Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate

Cat. No.: B13550762
M. Wt: 225.20 g/mol
InChI Key: XUSIKMLNPLTNGV-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate is an organic compound with the molecular formula C10H11NO5. It is a derivative of propanoic acid and features a nitrophenyl group, which is known for its diverse chemical reactivity and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate typically involves the esterification of 2-hydroxy-3-(3-nitrophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Aqueous sodium hydroxide.

    Substitution: Various nucleophiles such as halides or amines.

Major Products Formed

    Oxidation: 2-amino-3-(3-nitrophenyl)propanoate.

    Reduction: 2-hydroxy-3-(3-nitrophenyl)propanoic acid.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
  • Methyl 2-hydroxy-3-(2-nitrophenyl)propanoate
  • Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate

Uniqueness

Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

methyl 2-hydroxy-3-(3-nitrophenyl)propanoate

InChI

InChI=1S/C10H11NO5/c1-16-10(13)9(12)6-7-3-2-4-8(5-7)11(14)15/h2-5,9,12H,6H2,1H3

InChI Key

XUSIKMLNPLTNGV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])O

Origin of Product

United States

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